molecular formula C10H7N3O B13014494 3-(2-Aminooxazol-5-yl)benzonitrile

3-(2-Aminooxazol-5-yl)benzonitrile

Cat. No.: B13014494
M. Wt: 185.18 g/mol
InChI Key: QTIYFSWIMIGOHD-UHFFFAOYSA-N
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Description

3-(2-Aminooxazol-5-yl)benzonitrile: is a heterocyclic compound that contains both an oxazole ring and a benzonitrile moiety. The oxazole ring is known for its biological activity and is a common scaffold in medicinal chemistry. The benzonitrile group adds further chemical versatility, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method involves the reaction of 2-aminophenol with cyanogen bromide to form the oxazole ring, followed by nitrile formation through a Sandmeyer reaction .

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The oxazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

3-(2-Aminooxazol-5-yl)benzonitrile is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology:

In biological research, this compound is studied for its potential antimicrobial and antiproliferative activities. It has shown promise in inhibiting the growth of certain bacterial and fungal strains .

Medicine:

The compound is being investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells, making it a candidate for drug development .

Industry:

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-(2-Aminooxazol-5-yl)benzonitrile involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi. In anticancer research, it inhibits key enzymes involved in cell proliferation, such as cyclin-dependent kinases .

Comparison with Similar Compounds

  • 3-(2-Aminooxazol-5-yl)-2H-chromen-2-one
  • 3-(2-Benzoxazol-5-yl)alanine

Comparison:

3-(2-Aminooxazol-5-yl)benzonitrile is unique due to its combination of the oxazole ring and benzonitrile group. This dual functionality allows for a broader range of chemical reactions and biological activities compared to similar compounds that may only contain one of these functional groups .

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

3-(2-amino-1,3-oxazol-5-yl)benzonitrile

InChI

InChI=1S/C10H7N3O/c11-5-7-2-1-3-8(4-7)9-6-13-10(12)14-9/h1-4,6H,(H2,12,13)

InChI Key

QTIYFSWIMIGOHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=C(O2)N)C#N

Origin of Product

United States

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